ABT-869 inhibits the tyrosine kinase activity of multiple RTKs, including those of the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families. [, ] It acts as a competitive inhibitor by binding to the ATP-binding site of these RTKs, thereby blocking their downstream signaling pathways.
SSR125543A has shown promising results in preclinical studies for treating anxiety and depression. [, ] It has been shown to reduce anxiety-like behaviors in various rodent models, including conflict procedures, social defeat-induced anxiety, and the defense test battery. [] Additionally, it has demonstrated antidepressant-like effects in the forced swimming test and the chronic mild stress model. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1